molecular formula C24H21ClN4O3 B3403339 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1112419-43-8

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3403339
CAS No.: 1112419-43-8
M. Wt: 448.9
InChI Key: GTIXWPFINWVVPX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 3 and a pyridinone moiety at position 3. The acetamide side chain is functionalized with a 2,4,6-trimethylphenyl group, contributing to its steric bulk and lipophilic character. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation . The presence of the 4-chlorophenyl group may enhance π-π stacking interactions in biological targets, while the trimethylphenyl substituent likely influences solubility and membrane permeability.

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-14-10-15(2)22(16(3)11-14)26-20(30)13-29-12-18(6-9-21(29)31)24-27-23(28-32-24)17-4-7-19(25)8-5-17/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXWPFINWVVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide represents a novel chemical entity with potential pharmacological applications. This article reviews its biological activity based on diverse research findings, including antimicrobial properties and mechanisms of action.

Chemical Structure

The compound's structure can be depicted as follows:

C22H23ClN4O2\text{C}_{22}\text{H}_{23}\text{Cl}\text{N}_{4}\text{O}_{2}

This structure includes a dihydropyridine core and an oxadiazole ring, which are both known for their biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit significant antimicrobial properties. The following table summarizes the antibacterial activity of similar compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4eStaphylococcus aureus12.5 μg/mL
4nAspergillus clavatus25 μg/mL
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}Escherichia coliTBD

The compound's activity against E. coli and other pathogens is currently being evaluated using the National Committee for Clinical Laboratory Standards (NCCLS) protocols.

The proposed mechanism of action for compounds with similar structures involves the disruption of adenosine triphosphate (ATP) production in microbial cells. This interference leads to cell death or growth inhibition.

Study 1: Synthesis and Antimicrobial Screening

In a study conducted by researchers focusing on oxadiazole derivatives, several compounds were synthesized and screened for their antimicrobial efficacy. The synthesized compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the presence of the oxadiazole ring significantly enhanced the antimicrobial properties compared to related structures without this moiety .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the phenyl ring and the dihydropyridine core could enhance biological activity. For instance, substituents such as chloro groups at specific positions improved the potency against S. aureus and Pseudomonas aeruginosa. The SAR findings suggest that optimizing these substituents could lead to more effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-oxadiazole core but differ in substituents on the pyridinone ring and the acetamide side chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Properties/Implications
Target Compound 2,4,6-Trimethylphenyl (acetamide), 4-chlorophenyl (oxadiazole) C₃₁H₂₈ClN₅O₃ High steric bulk may limit binding to shallow pockets; enhanced lipophilicity
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-isopropylphenyl)acetamide 4-Isopropylphenyl (acetamide), 4-chlorophenyl (oxadiazole), 4,6-dimethyl (pyridinone) C₃₂H₃₁ClN₅O₃ Reduced steric hindrance compared to trimethylphenyl; isopropyl group may improve solubility
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 5-Methyl-1,2-oxazol-3-yl (acetamide), 4-chlorophenyl (oxadiazolidinone) C₁₆H₁₄ClN₅O₃ Oxadiazolidinone core introduces conformational rigidity; oxazole enhances polarity

Key Findings:

Steric and Electronic Effects: The target compound’s 2,4,6-trimethylphenyl group imposes greater steric hindrance compared to the 4-isopropylphenyl group in the analog from . This may reduce off-target interactions but could also limit bioavailability .

In contrast, the 4-isopropylphenyl analog balances hydrophobicity with moderate solubility . The oxazole-containing compound () exhibits higher polarity due to the heteroaromatic oxazole ring, which may improve solubility but reduce blood-brain barrier permeability .

Computational Insights: Tools like AutoDock4 () enable comparative docking studies to predict binding affinities. For example, the trimethylphenyl group in the target compound may show stronger van der Waals interactions in hydrophobic enzyme pockets compared to smaller substituents .

Synthetic and Analytical Considerations :

  • Crystallographic refinement via SHELX () is critical for resolving structural details of such compounds, particularly for confirming the oxadiazole ring geometry and substituent orientations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

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